Flavone, 7-methoxy-3-methyl-8-(piperidinomethyl)-
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Overview
Description
Flavone, 7-methoxy-3-methyl-8-(piperidinomethyl)- is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This particular compound is of interest due to its unique structural modifications, which may enhance its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flavone derivatives typically involves the oxidative cyclization of o-hydroxychalcones . For Flavone, 7-methoxy-3-methyl-8-(piperidinomethyl)-, the synthesis may involve the following steps:
Formation of o-hydroxychalcone: This can be achieved by the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde derivative.
Oxidative Cyclization: The o-hydroxychalcone undergoes oxidative cyclization in the presence of an oxidizing agent such as iodine or selenium dioxide to form the flavone core.
Methoxylation and Methylation: Introduction of methoxy and methyl groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of flavone derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Flavone, 7-methoxy-3-methyl-8-(piperidinomethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to flavanone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the flavone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine, selenium dioxide, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Flavanones and dihydroflavones.
Substitution: Various substituted flavones with different functional groups.
Scientific Research Applications
Flavone, 7-methoxy-3-methyl-8-(piperidinomethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Flavone, 7-methoxy-3-methyl-8-(piperidinomethyl)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and inhibiting survival pathways like PI3K/Akt.
Comparison with Similar Compounds
Similar Compounds
Luteolin: A naturally occurring flavone with similar antioxidant and anti-inflammatory properties.
Apigenin: Another flavone known for its anticancer activity.
Baicalein: A flavone with potent anti-inflammatory and neuroprotective effects.
Uniqueness
Flavone, 7-methoxy-3-methyl-8-(piperidinomethyl)- is unique due to its structural modifications, which may enhance its bioavailability and biological activity compared to other flavones . The presence of the piperidinomethyl group can improve its solubility and interaction with biological targets .
Properties
CAS No. |
86073-53-2 |
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Molecular Formula |
C23H25NO3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
7-methoxy-3-methyl-2-phenyl-8-(piperidin-1-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C23H25NO3/c1-16-21(25)18-11-12-20(26-2)19(15-24-13-7-4-8-14-24)23(18)27-22(16)17-9-5-3-6-10-17/h3,5-6,9-12H,4,7-8,13-15H2,1-2H3 |
InChI Key |
FVNJVRHWAQUWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCCC3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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